![molecular formula C18H17N3O3S B2514595 N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 721892-12-2](/img/structure/B2514595.png)
N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as DQ-1, is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. DQ-1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, neurodegeneration, and inflammation.
Scientific Research Applications
Anticonvulsant Activity
A study focused on the synthesis of 1-benzylsubstituted derivatives of a similar compound, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, to evaluate its affinity to GABAergic biotargets and subsequent anticonvulsant activity using a PTZ-induced seizures model in mice. The study aimed to understand the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation, although the synthesized substances did not show significant anticonvulsant activity in the model used (Wassim El Kayal et al., 2022).
Anticancer Activity
Research on quinazolinone analogues, such as the synthesis and evaluation of 3-benzyl-4(3H)quinazolinones, demonstrated broad spectrum antitumor activity, with certain derivatives nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies suggested these compounds could inhibit growth through the ATP binding site of EGFR-TK and B-RAF kinase, indicating their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antiprotozoal Agents
A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound 5l, in particular, showed significant activity in a short-term in vivo model, suggesting the potential of quinazolinone-based compounds as antimicrobial and antiprotozoal agents (N. Patel et al., 2017).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-12-7-8-15(16(9-12)24-2)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWQOPXMECSTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
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